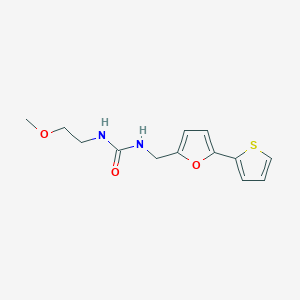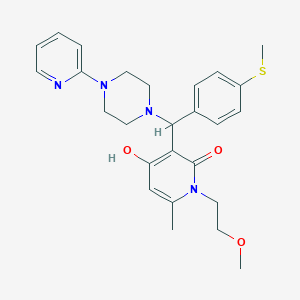![molecular formula C19H20N6O B2839282 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171353-05-1](/img/structure/B2839282.png)
4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine)” is a complex organic molecule that features multiple functional groups, including pyrazole, pyrimidine, piperazine, and a methanone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Synthesis of the pyrimidine ring: This might involve the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of pyrazole and pyrimidine rings: This step could involve a nucleophilic substitution reaction.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Final coupling with o-tolylmethanone: This step might involve a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone moiety.
Reduction: Reduction reactions could target the pyrazole or pyrimidine rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. The compound might interact with enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings are known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone
- (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(m-tolyl)methanone
Uniqueness
The unique combination of functional groups in “4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine)” might confer distinct biological activities or chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
(2-methylphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-5-2-3-6-16(15)19(26)24-11-9-23(10-12-24)17-13-18(21-14-20-17)25-8-4-7-22-25/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONBZAMFROAFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2839200.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2839201.png)






![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2839214.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2839216.png)

![Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2839220.png)

